N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide belongs to the class of sulfonamides, which are compounds containing the sulfonamide functional group. This particular compound is also classified as an aromatic amine due to its nitrogen-containing aromatic ring structures.
The synthesis of N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-bromopyridine-3-amine. The reaction is carried out under controlled conditions to ensure high purity and yield.
The molecular structure of N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide features:
The compound has a SMILES representation of CC1=CC=C(S(=O)(=O)NC2=CC(Br)=CN=C2)C=C1, indicating its complex aromatic nature .
N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide can participate in various chemical reactions, including:
The reactivity is influenced by the electron-withdrawing nature of the bromine and sulfonamide groups, which can stabilize intermediates during reactions.
The mechanism by which N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide exerts its effects may involve:
While specific data on this compound's mechanism is limited, similar sulfonamides have been shown to exhibit antibacterial properties through competitive inhibition.
N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9